molecular formula C13H17ClN2O3 B5487358 N-(5-CHLORO-2-METHOXYPHENYL)-N'-TETRAHYDRO-2-FURANYLMETHYLUREA

N-(5-CHLORO-2-METHOXYPHENYL)-N'-TETRAHYDRO-2-FURANYLMETHYLUREA

Cat. No.: B5487358
M. Wt: 284.74 g/mol
InChI Key: MLKFEJKEXOJFPJ-UHFFFAOYSA-N
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Description

N-(5-CHLORO-2-METHOXYPHENYL)-N’-TETRAHYDRO-2-FURANYLMETHYLUREA is a synthetic organic compound characterized by the presence of a chlorinated methoxyphenyl group and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CHLORO-2-METHOXYPHENYL)-N’-TETRAHYDRO-2-FURANYLMETHYLUREA typically involves the reaction of 5-chloro-2-methoxyaniline with tetrahydrofuran-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-CHLORO-2-METHOXYPHENYL)-N’-TETRAHYDRO-2-FURANYLMETHYLUREA can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(5-CHLORO-2-METHOXYPHENYL)-N’-TETRAHYDRO-2-FURANYLMETHYLUREA has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-CHLORO-2-METHOXYPHENYL)-N’-TETRAHYDRO-2-FURANYLMETHYLUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(5-CHLORO-2-HYDROXYPHENYL)-ACETAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-(5-CHLORO-2-METHOXYPHENYL)-4-METHYLBENZAMIDE: Contains a benzamide group instead of a urea linkage.

    GLUTARIC ACID, MONOAMIDE, N-(5-CHLORO-2-METHOXYPHENYL)-, PENTYL ESTER: Contains a glutaric acid moiety and a pentyl ester group.

Uniqueness

N-(5-CHLORO-2-METHOXYPHENYL)-N’-TETRAHYDRO-2-FURANYLMETHYLUREA is unique due to the presence of both a chlorinated methoxyphenyl group and a tetrahydrofuran ring, which confer specific chemical and biological properties

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3/c1-18-12-5-4-9(14)7-11(12)16-13(17)15-8-10-3-2-6-19-10/h4-5,7,10H,2-3,6,8H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKFEJKEXOJFPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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